

# Comprehensive Structural Analysis of Spiro[3.5]nonan-1-amine HCl

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## Compound of Interest

**Compound Name:** Spiro[3.5]nonan-1-amine hydrochloride  
**CAS No.:** 1803611-33-7  
**Cat. No.:** B1445673

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## Executive Summary: The "Spiro Switch" in 3D-Pharmacophore Design

In modern drug discovery, the "escape from flatland" initiative has elevated spirocyclic scaffolds from academic curiosities to essential bioisosteres.<sup>[1]</sup> Spiro[3.5]nonan-1-amine HCl represents a critical geometric switch.<sup>[1]</sup> Unlike flat aromatic amines, this scaffold offers a defined vector for substituent exit (the amine at

) relative to the lipophilic bulk of the cyclohexane ring.<sup>[1]</sup>

This guide details the structural validation of this molecule, addressing its unique analytical challenges: the differentiation of the spiro-quaternary carbon, the resolution of the

chiral center, and the characterization of the hydrochloride salt form.<sup>[1]</sup>

## Chemical Identity & Physicochemical Profile<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

Parameter	Specification
IUPAC Name	Spiro[3.5]nonan-1-amine hydrochloride
Common Name	1-Aminospiro[3.5]nonane HCl
CAS Number (Free Base)	1603209-34-2 (Ref: BLD Pharm)
Molecular Formula	
Molecular Weight	139.24 (Free Base) / 175.70 (HCl Salt)
Chirality	One stereocenter at .[1][2][3][4][5][6][7][8][9] Exists as (R) and (S) enantiomers.[1]
Solubility	High in , MeOH, DMSO; Low in , Hexanes.

## Structural Characterization Strategy

The validation of spiro[3.5]nonan-1-amine HCl requires a multi-modal approach to confirm connectivity (constitution) and spatial arrangement (configuration).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The spiro[3.5]nonane system presents a distinct magnetic environment due to the orthogonality of the four- and six-membered rings.[1]

### NMR Analysis (DMSO-

, 400 MHz)

- Amine Protons: Broad singlet at

8.0–8.5 ppm (exchangeable

protons).[1]

- (Alpha-proton): A multiplet at 3.2–3.5 ppm.<sup>[1]</sup> The chemical shift is deshielded by the nitrogen but constrained by the cyclobutane ring strain.<sup>[1]</sup>
- Cyclobutane Ring ( ): Complex multiplets in the 1.8–2.4 ppm range.<sup>[1]</sup> The rigid geometry creates distinct geminal couplings.<sup>[1]</sup>
- Cyclohexane Ring ( – ): A broad envelope of multiplets at 1.3–1.7 ppm.<sup>[1]</sup> Unlike a free cyclohexane, the spiro-fusion restricts chair-chair interconversion, often broadening these signals.<sup>[1]</sup>

## NMR Analysis (Decoupled)

- (Alpha-Carbon): Characteristic signal at 50–55 ppm.<sup>[1]</sup>
- (Spiro-Quaternary Carbon): Critical Diagnostic Peak. Look for a low-intensity quaternary signal around 35–45 ppm.<sup>[1]</sup> This carbon typically has long relaxation times ( ), requiring longer delay times ( ) for quantitative integration.<sup>[1]</sup>
- Ring Carbons: Distinct grouping of cyclobutane (typically deshielded relative to cyclohexane) and cyclohexane signals.<sup>[1]</sup>

## Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode.
- Parent Ion:  
  
m/z.[1][2]
- Fragmentation Pattern:
  - m/z 123: Loss of  
  
(Characteristic of primary amines).[1]
  - m/z 97: Ring contraction/loss of  
  
from the cyclohexane moiety (common in spiro-alkanes under high collision energy).[1]

## Stereochemical Analysis (Chiral Resolution)

Since the amine is located at position 1 of the cyclobutane ring, the molecule possesses a chiral center.[1] The spiro carbon (

) is achiral due to the symmetry of the unsubstituted cyclohexane ring.[1]

## Chiral HPLC Method Protocol

To separate the (R) and (S) enantiomers, derivatization is often unnecessary if using modern polysaccharide columns.[1]

- Column: Chiralpak IG or IC (Immobilized Amylose/Cellulose derivatives).[1]
- Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
  - Note: The amine modifier (DEA) is crucial to suppress tailing of the primary amine.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 210 nm (low wavelength required due to lack of chromophores).[1]  
Refractive Index (RI) or ELSD is preferred if UV signal is weak.[1]

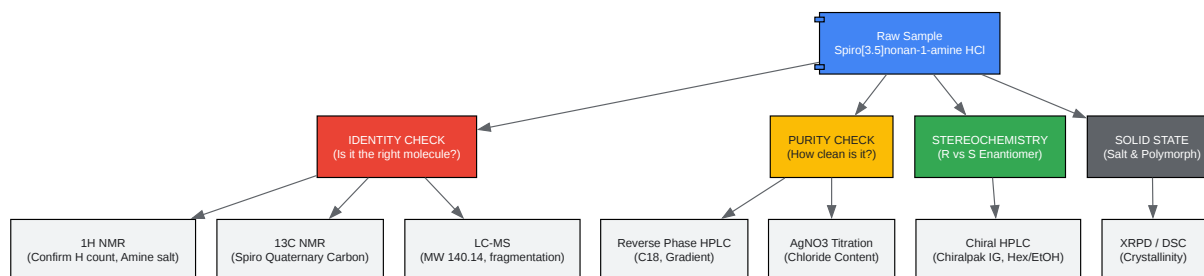
## Solid-State Characterization (Salt Form)

For drug development, confirming the salt stoichiometry and polymorphism is vital.[1]

- Chloride Content Titration: Potentiometric titration with to confirm 1:1 stoichiometry (Theory: ~20.1% Cl).
- X-Ray Powder Diffraction (XRPD): The HCl salt should yield a crystalline pattern distinct from the amorphous free base.[1] Key diffraction peaks are expected in the 15-25° range, indicative of the crystal packing lattice.[1]

## Visualized Analytical Workflow

The following diagram illustrates the logical flow for the full characterization of the compound, ensuring no critical quality attribute is overlooked.



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Figure 1: Decision tree for the analytical characterization of Spiro[3.5]nonan-1-amine HCl.

## Detailed Experimental Protocols

### Protocol A: Sample Preparation for NMR

Objective: Eliminate solvent overlap and ensure salt solubility.

- Weigh 10 mg of the HCl salt into a clean vial.
- Add 0.6 mL of DMSO-  
(Deuterated Dimethyl Sulfoxide).
  - Why DMSO? The HCl salt is likely insoluble in  
.[1] DMSO also prevents amine proton exchange, allowing observation of the  
signals.
- Sonicate for 30 seconds to ensure complete dissolution.
- Transfer to a 5mm NMR tube.[1]
- Acquisition: Set relaxation delay (  
) to at least 2.0 seconds to allow relaxation of the rigid spiro carbons.

## Protocol B: Achiral Purity Determination (HPLC-UV-ELSD)

Objective: Quantify chemical purity and detect non-UV active impurities.

- Column: Waters XBridge C18 (  
mm, 3.5  
m).[1]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detector: ELSD (Evaporative Light Scattering Detector).

- Critical Note: This molecule lacks a strong UV chromophore (no aromatic rings).[1] UV detection at 210 nm is prone to baseline drift.[1] ELSD or CAD (Charged Aerosol Detection) is mandatory for accurate purity assessment.[1]

## References

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